molecular formula C9H7F7N4O2 B10971874 4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10971874
M. Wt: 336.17 g/mol
InChI Key: OIQPOEVTGGAGQG-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Ditert-pentylphenoxy)-N-{4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-3-hydroxyphenyl}hexanamide
  • N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-N-(4-((2,2,3,3,4,4,4-heptafluorobutanoyl)amino)phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Uniqueness

4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific structural features, such as the presence of a pyrazole ring and multiple fluorine atoms.

Properties

Molecular Formula

C9H7F7N4O2

Molecular Weight

336.17 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H7F7N4O2/c1-20-4(5(17)21)3(2-18-20)19-6(22)7(10,11)8(12,13)9(14,15)16/h2H,1H3,(H2,17,21)(H,19,22)

InChI Key

OIQPOEVTGGAGQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)N

Origin of Product

United States

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